4-Bromoveratrole

Overview

Description

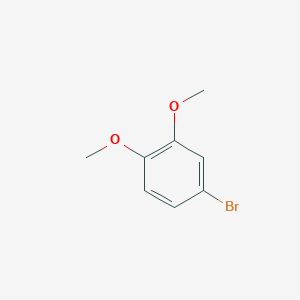

4-Bromoveratrole, also known as 4-Bromo-1,2-dimethoxybenzene, is an organic compound with the molecular formula C8H9BrO2. It is a derivative of veratrole, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is a colorless to pale yellow liquid and is used in various chemical reactions and applications .

Preparation Methods

4-Bromoveratrole can be synthesized through several methods:

Bromination with Air-Diluted Bromine Vapor in Glacial Acetic Acid: This method involves the bromination of veratrole using air-diluted bromine vapor in glacial acetic acid.

Bromination with Bromine in Carbon Tetrachloride: Another method uses bromine in carbon tetrachloride as the brominating agent.

Bromination with N-Bromosuccinimide in Carbon Tetrachloride: This method is preferred due to the mild brominating action of N-bromosuccinimide, which minimizes side reactions such as demethylation and dibromination.

Chemical Reactions Analysis

4-Bromoveratrole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or nitriles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Formation of Grignard Reagents: This compound can be converted into a Grignard reagent, which is useful in various organic synthesis reactions.

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 4-bromoveratrole is as an intermediate in the synthesis of bioactive compounds. For instance, it has been utilized in the total synthesis of liphagal, a marine meroterpenoid with significant biological activity. The compound was incorporated into a palladium-catalyzed α-arylation reaction, resulting in the formation of aryl ketones that exhibited potent cytotoxic effects against various tumor cell lines, such as LoVo and MDA-468, with IC50 values as low as 0.58 µM .

Drug Development

This compound has gained attention in drug development due to its role in creating structurally complex molecules with therapeutic potential. Research has demonstrated its utility in synthesizing kinase inhibitors, which are crucial for targeting specific cancer pathways. The compound's ability to undergo selective reactions enables chemists to modify its structure to enhance biological activity and specificity .

Material Science Applications

In addition to its pharmaceutical applications, this compound is employed in material science for developing new materials with unique properties. Its bromine atom can facilitate cross-linking reactions or serve as a functional group for further modifications. This characteristic is particularly useful in creating polymers or composite materials with enhanced mechanical and thermal properties .

Case Study 1: Synthesis of Liphagal

The total synthesis of (+)-liphagal involved several steps where this compound played a crucial role. The synthetic route included microwave-assisted reactions that highlighted the efficiency of using this compound as a starting material for constructing complex tetracyclic structures. This synthesis not only showcased the compound's utility but also emphasized its potential for developing new anti-cancer drugs .

Case Study 2: Kinase Inhibitor Development

In a study focusing on kinase inhibitors, researchers utilized this compound to synthesize derivatives that exhibited enhanced potency against PI3Kα, a target implicated in various cancers. The modifications made possible through the functional groups on this compound resulted in compounds with improved selectivity and reduced side effects compared to existing treatments .

Mechanism of Action

The mechanism of action of 4-Bromoveratrole involves its interaction with specific molecular targets:

Acetylcholine Receptors: The compound binds to acetylcholine receptors, leading to the release of chloride ions from cells and increasing the activity of acetylcholine.

Fluorescence Detection: The detection sensitivity of this compound in solution can be enhanced by adding malonic acid or hydrochloric acid, which increases its fluorescence intensity.

Comparison with Similar Compounds

4-Bromoveratrole can be compared with other similar compounds:

- 1-Bromo-3,5-dimethoxybenzene

- 1-Bromo-2,5-dimethoxybenzene

- 1-Bromo-2,4-dimethoxybenzene

- 5-Bromo-1,2,3-trimethoxybenzene

These compounds share similar structural features but differ in the position and number of bromine and methoxy groups on the benzene ring . The unique positioning of the bromine atom in this compound makes it distinct in its reactivity and applications.

Biological Activity

4-Bromoveratrole, chemically known as 4-bromo-1,2-dimethoxybenzene, is a compound of increasing interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrO₂ |

| Molecular Weight | 217.06 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 255.5 °C |

| Flash Point | 109.4 °C |

| LogP | 3.11 |

These properties indicate that this compound is a relatively stable compound with potential for various applications in organic synthesis and as a biological agent.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been studied for its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Antimicrobial and Antifungal Activity

Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties . Its structural similarity to veratrole, a naturally occurring compound known for its antifungal effects, raises the possibility that this compound could exhibit similar activities. However, specific studies are required to confirm these effects conclusively .

Redox Shuttle Activity

In the context of lithium batteries , this compound has been explored as a potential redox shuttle additive . Redox shuttles play a crucial role in improving battery performance by facilitating charge transfer between electrodes and electrolytes. The redox properties of this compound suggest its utility in enhancing the efficiency of lithium-ion batteries .

The precise mechanism of action of this compound is not fully understood. However, its structure—a brominated benzene ring with two methoxy groups—may influence its electronic properties and interactions with biological targets. The bromine atom acts as an electron-withdrawing group, while the methoxy groups can participate in hydrogen bonding, potentially affecting the compound's bioactivity .

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various brominated compounds, including this compound. The results indicated that it effectively scavenged DPPH radicals, demonstrating its potential as an antioxidant agent .

Investigation of Antimicrobial Properties

In another study focusing on the antimicrobial properties of halogenated compounds, this compound was tested against several bacterial strains. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-Bromoveratrole with high purity, and how can purity be validated?

Answer:

- Synthesis : A common method involves oxidative coupling using thallium trifluoroacetate (TTFA) and boron trifluoride etherate, which facilitates regioselective aryl-aryl bond formation . Alternative routes include bromination of veratrole (1,2-dimethoxybenzene) using bromine in acetic acid or HBr/H2O2 systems.

- Validation : Purity can be confirmed via melting point analysis (reported range: 45–48°C ), gas chromatography-mass spectrometry (GC-MS) for molecular ion peaks (m/z ≈ 217.05 ), and nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions (e.g., OCH3 groups at 3,4-positions ).

Q. Advanced: How does the choice of metallating agent influence regioselectivity in cross-coupling reactions involving this compound?

Answer:

- Palladium Catalysts : Pd(PPh3)4 or Pd(OAc)2 with ligands (e.g., SPhos) promote Suzuki-Miyaura couplings at the bromine site, but steric hindrance from adjacent methoxy groups may reduce efficiency .

- Copper-Mediated Reactions : Ullmann-type couplings exhibit higher tolerance for bulky substituents, favoring aryl-O bond retention. Computational studies (DFT) suggest electronic effects dominate over steric factors in these systems .

- Contradictions : Conflicting regioselectivity reports may arise from solvent polarity (e.g., DMF vs THF) or temperature gradients during reaction optimization.

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers monitor?

Answer:

- 1H NMR : Look for two singlet peaks at δ ≈ 3.85–3.90 ppm (OCH3 groups) and aromatic protons as a singlet at δ ≈ 7.00 ppm .

- 13C NMR : Methoxy carbons appear at δ ≈ 56 ppm, while aromatic carbons adjacent to Br and OCH3 resonate at δ ≈ 112–125 ppm .

- FTIR : Strong C-O stretches near 1260 cm⁻¹ and C-Br vibrations at 560–600 cm⁻¹ .

Q. Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across literature sources?

Answer:

- Source Analysis : Discrepancies may stem from impurities (e.g., residual solvents like ethanol or dichloromethane) or polymorphic forms. Cross-reference synthesis protocols (e.g., recrystallization solvents ).

- Methodological Adjustments : Reproduce purification steps (e.g., column chromatography vs fractional distillation) and compare DSC (Differential Scanning Calorimetry) thermograms to identify phase transitions .

Q. Advanced: What computational approaches are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) and Fukui indices, identifying nucleophilic/electrophilic sites. For example, the para position to bromine may show higher electron density due to methoxy donor effects .

- MD Simulations : Study solvent effects (e.g., polar aprotic vs protic) on reaction pathways. Correlate computational predictions with experimental yields from nitration or sulfonation trials .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Storage : Keep in airtight containers at 2–8°C, protected from light, due to sensitivity to moisture and oxidation .

- Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact. Neutralize spills with activated carbon and dispose via hazardous waste protocols (CAS RN 2859-78-1 ).

Q. Advanced: What role does this compound play in Scholl-type oxidative coupling reactions, and how can side products be minimized?

Answer:

- Mechanistic Insight : TTFA acts as a one-electron oxidant, generating aryl radicals that dimerize. The methoxy groups stabilize transition states, favoring para-para coupling .

- Side Products : Over-oxidation (e.g., quinone formation) can occur at >60°C. Control via low-temperature reactions (<40°C) and stoichiometric TTFA use (1.2 equiv) .

Properties

IUPAC Name |

4-bromo-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTMGSMZIKLAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062673 | |

| Record name | Benzene, 4-bromo-1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2859-78-1 | |

| Record name | Bromoveratrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2859-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoveratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromoveratrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-bromo-1,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-bromo-1,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOVERATROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GX67R5G8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.